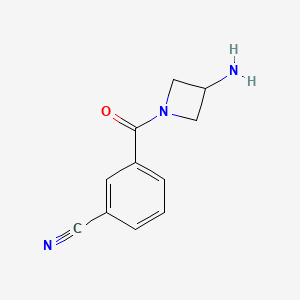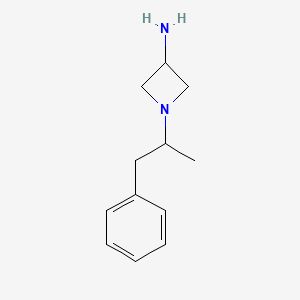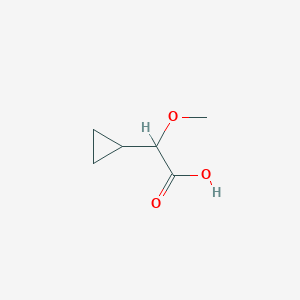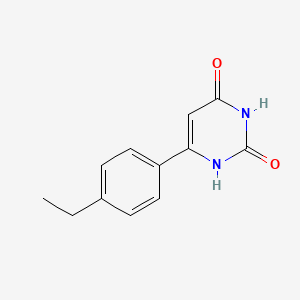![molecular formula C10H22ClNO2 B1487978 4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1219971-84-2](/img/structure/B1487978.png)
4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride (4-MEEHP-HCl) is a synthetic compound used in scientific research. It is a derivative of piperidine, an organic compound found in plants and animals, and is used in a variety of laboratory experiments. 4-MEEHP-HCl is a white crystalline powder with a melting point of 95-97°C and a molecular weight of 252.73 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform.
Applications De Recherche Scientifique
Synthesis and Biological Activities
A study focused on the synthesis of piperidine derivatives, highlighting their potential in addressing biological activities such as analgesic, local anaesthetic, and antifungal effects. The chemical structures of these compounds were confirmed through various spectral data, showcasing their significant analgesic and local anaesthetic activities in certain derivatives, while others exhibited potent antifungal activity against specific strains (Rameshkumar et al., 2003).
Cytotoxic and Anticancer Agents
Another research avenue involves the synthesis of piperidine compounds as novel classes of cytotoxic and anticancer agents. These studies reveal that certain piperidine derivatives display significant cytotoxicity toward murine and human tumor cells, with some showing promising in vivo activity against colon cancers. This underscores the potential of piperidine derivatives as effective anticancer agents (Dimmock et al., 1998).
Dopamine Transporter Affinity
Piperidine analogues have been examined for their binding affinity to the dopamine transporter, highlighting the influence of the N-substituent on affinity and selectivity. This research is critical in the development of compounds with potential applications in neurological disorders, demonstrating subnanomolar affinity and good selectivity for certain derivatives (Prisinzano et al., 2002).
Antimicrobial Activities
Research on the synthesis of piperidine derivatives also extends to their antimicrobial activities. A study aiming to synthesize and screen certain piperidine derivatives for microbial activities against various strains indicated moderate activities, suggesting their potential as antimicrobial agents (Ovonramwen et al., 2019).
Antiallergy Activity
The synthesis and evaluation of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines for antiallergy activity revealed several potent analogues in the passive foot anaphylaxis assay. This suggests their usefulness as antiallergic agents, with specific compounds outperforming established medications in this domain (Walsh et al., 1989).
Propriétés
IUPAC Name |
4-[2-(2-methoxyethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-12-8-9-13-7-4-10-2-5-11-6-3-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTGPIVYHOAJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



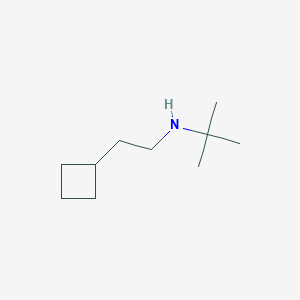
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)
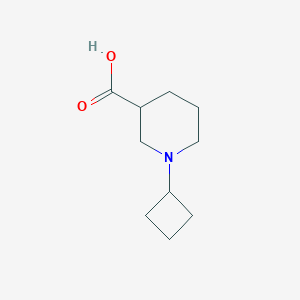
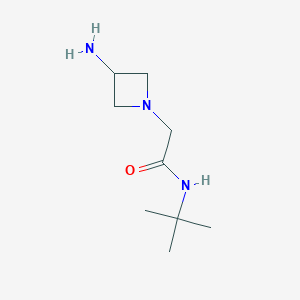
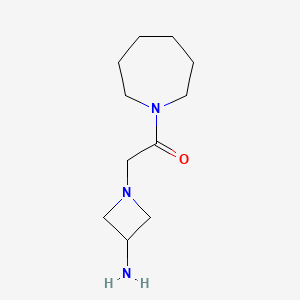
![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)
![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1487912.png)
